molecular formula C10H12BrNO3 B13038998 (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid

Cat. No.: B13038998
M. Wt: 274.11 g/mol
InChI Key: BZAJUCYIMHAHFQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-amino-2-methoxyphenylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of catalytic systems, such as copper-catalyzed oxidative dehydrogenative annulation, can be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanoic acids, quinones, and de-brominated derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(3-chloro-2-methoxyphenyl)propanoic acid
  • 3-Amino-3-(3-bromo-2-methylphenyl)propanoic acid

Uniqueness

(3R)-3-Amino-3-(3-bromo-2-methoxyphenyl)propanoic acid is unique due to the presence of both bromine and methoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-2-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12BrNO3/c1-15-10-6(3-2-4-7(10)11)8(12)5-9(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m1/s1

InChI Key

BZAJUCYIMHAHFQ-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C=CC=C1Br)[C@@H](CC(=O)O)N

Canonical SMILES

COC1=C(C=CC=C1Br)C(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.